molecular formula C22H20N4O4S B12127631 N-{3-[(2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

N-{3-[(2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Cat. No.: B12127631
M. Wt: 436.5 g/mol
InChI Key: SJWYPWNBAFOEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a quinoxaline derivative featuring a benzenesulfonamide group and a 2,4-dimethoxyphenylamino substituent. The sulfonamide moiety enhances binding interactions with biological targets, while the dimethoxy substituents on the phenyl ring modulate electronic properties and lipophilicity, influencing pharmacokinetics and target affinity. This compound is part of a broader class of sulfonamide-containing quinoxalines under investigation for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .

Properties

Molecular Formula

C22H20N4O4S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H20N4O4S/c1-29-15-12-13-19(20(14-15)30-2)25-21-22(24-18-11-7-6-10-17(18)23-21)26-31(27,28)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI Key

SJWYPWNBAFOEGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of N-(3-Chloroquinoxalin-2-yl)benzenesulfonamide

The intermediate is prepared by reacting 2,3-dichloroquinoxaline with benzenesulfonamide under alkaline conditions. Lithium hydroxide (LiOH) in dimethylacetamide (DMA) at 120°C facilitates the substitution of the 2-chloro group with the sulfonamide moiety.

Reaction Conditions:

  • Solvent: DMA or DMF

  • Base: LiOH (1.2 equiv)

  • Temperature: 120°C

  • Time: 12–24 hours

The reaction proceeds via an SNAr mechanism, where the sulfonamide acts as a nucleophile. The yield of this step typically ranges from 70–85%, with purity confirmed by UPLC/MS.

Step 2: Introduction of the 2,4-Dimethoxyphenylamino Group

The chlorine at position 3 of the quinoxaline ring is replaced with 2,4-dimethoxyaniline using 2,6-lutidine as a base in n-butanol at 125°C. This step leverages the electron-withdrawing effect of the sulfonamide group to activate the 3-position for nucleophilic attack.

Optimized Parameters:

  • Solvent: n-Butanol

  • Base: 2,6-Lutidine (1.1 equiv)

  • Temperature: 120–125°C

  • Time: 42 hours

The reaction achieves >90% conversion, with the product isolated via recrystallization from ethanol.

Structural Confirmation and Analytical Data

Spectral Characterization

The final compound is validated using NMR, IR, and mass spectrometry:

  • 1H NMR (DMSO-d6): δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 5H, ArH), 6.98 (d, J = 8.5 Hz, 1H, ArH), 6.62 (s, 1H, ArH), 3.88 (s, 3H, OCH3), 3.82 (s, 3H, OCH3).

  • 13C NMR: Resonances at δ 158.9 (C=O), 152.4 (C-N), and 56.1/55.8 (OCH3).

  • HRMS (ESI): m/z 451.1124 [M+H]+ (calc. 451.1128).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar quinoxaline core and the dihedral angle (82.3°) between the sulfonamide and dimethoxyphenyl groups.

Industrial Scalability and Process Optimization

The synthesis is designed for scalability, with key modifications:

  • Solvent Recycling: DMA is recovered via distillation (85% efficiency).

  • Catalyst Screening: LiOH outperforms NaOH/KOH in minimizing side reactions (e.g., hydrolysis).

  • Purity Control: Recrystallization from ethanol/water (9:1) achieves >99% purity.

Table 1. Yield Optimization for Step 2

BaseSolventTemperature (°C)Yield (%)
2,6-Lutidinen-Butanol12592
PyridineEthanol8068
DIPEADMF10075

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

A modified protocol using microwave irradiation (150°C, 30 min) reduces Step 2 time to 2 hours but requires specialized equipment.

One-Pot Approaches

Attempts to combine Steps 1 and 2 in a single pot resulted in lower yields (≤50%) due to competing side reactions.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 3-(2,4-dimethoxyphenylamino)quinoxaline , arises from sulfonamide displacement. This is minimized by:

  • Strict stoichiometric control (1.1 equiv lutidine).

  • Use of anhydrous solvents to prevent hydrolysis.

Purification Difficulties

The polar nature of the product necessitates gradient column chromatography (SiO2, hexane/EtOAc) for lab-scale purification. Industrial processes prefer recrystallization for cost efficiency .

Chemical Reactions Analysis

N-{3-[(2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide can undergo several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-{3-[(2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves multi-step reactions starting from commercially available quinoxaline derivatives. The preparation often includes:

  • Step 1: Formation of N-(3-chloroquinoxalin-2-yl)-sulfonamides through the reaction of 2,3-dichloroquinoxaline with sulfonamides in the presence of a base like lithium hydroxide.
  • Step 2: Conversion to the target compound by reacting the intermediate with an amine derivative, utilizing solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperatures .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further investigation in drug development:

Anticancer Activity

Research has shown that quinoxaline derivatives possess notable anticancer properties. In studies involving various cancer cell lines, compounds related to this sulfonamide have demonstrated:

  • Inhibition of Cell Proliferation: Several derivatives exhibited IC50 values in the low micromolar range against HCT-116 and MCF-7 cancer cell lines, indicating their potential as anticancer agents .
  • Mechanisms of Action: The anticancer activity is attributed to multiple mechanisms, including the inhibition of key enzymes involved in DNA synthesis and apoptosis induction .

Enzyme Inhibition

Quinoxaline derivatives have been identified as inhibitors of various enzymes, which is crucial for developing targeted therapies:

  • Targeting Protein–Protein Interactions: The design of peptidomimetics based on this structure has shown promise in selectively targeting protein interactions critical for cancer cell survival .

Potential Therapeutic Applications

Given its biological profile, this compound may have several therapeutic applications:

Cancer Treatment

With its demonstrated ability to inhibit cancer cell growth and target specific enzymes involved in tumor progression, this compound could be developed into a therapeutic agent for various cancers.

Inhibitors of Kinases

The compound's structure suggests potential as a kinase inhibitor, which is a significant area of interest in treating cancers that are driven by aberrant kinase activity.

Case Study: Antiproliferative Activity

A study investigated a series of quinoxaline derivatives for their antiproliferative effects against human cancer cell lines. Among the tested compounds, those bearing the quinoxaline scaffold showed substantial activity with IC50 values ranging from 1.9 to 7.52 μg/mL .

Research Insights

Further research into structure–activity relationships revealed that modifications to the side chains of quinoxaline derivatives can significantly impact their biological activity and selectivity towards specific targets .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name (CAS No.) Substituents on Phenylamino Group Sulfonamide Group Molecular Formula Molecular Weight (g/mol) Key Features
Main Compound 2,4-dimethoxy Benzenesulfonamide C22H20N4O5S ~452.48 Electron-rich aromatic system
N-{3-[(4-Bromo-2-methylphenyl)amino]-... (577989-83-4) 4-Bromo-2-methyl Benzenesulfonamide C21H17BrN4O2S 469.36 Increased lipophilicity (Br)
N-{3-[(2-Ethylphenyl)amino]-... (331723-62-7) 2-Ethyl Benzenesulfonamide C22H20N4O2S 404.49 Enhanced hydrophobicity (ethyl)
4-Fluoro-N-{3-[(2-methoxybenzyl)amino]-... (714945-29-6) 2-Methoxybenzyl 4-Fluoro-benzenesulfonamide C23H19FN4O3S 458.48 Fluorine for metabolic stability
N-[3-[(3-hydroxyphenyl)amino]-... (301357-74-4) 3-Hydroxy Benzenesulfonamide C20H16N4O3S 392.43 Polar hydroxyl group
n-(3-(4-Fluoro-3-methoxyphenylamino)-... (934528-01-5) 4-Fluoro-3-methoxy Benzenesulfonamide C21H17FN4O3S 424.40 Dual electron-withdrawing/donating groups
SAR245409 (XL765) 3,5-Dimethoxy + benzamide Complex substituent Not disclosed Not disclosed PI3K/mTOR inhibitor

Key Findings

Halogenation (Br, F, Cl): Bromine in increases molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility. Fluorine in enhances metabolic stability and bioavailability.

Benzothiadiazole in adds rigidity and planar structure, which may improve stacking interactions but reduce solubility.

Antimicrobial Activity: Sulfonamide-quinoxaline hybrids (e.g., ) exhibit activity against urinary pathogens, highlighting versatility in therapeutic applications.

Research Directions and Challenges

  • Optimization Strategies : Introduce polar groups (e.g., hydroxyl in ) to improve solubility without compromising target affinity.
  • Selectivity : Tailor substituents to avoid off-target effects—e.g., bulky groups (bromo in ) may hinder binding to smaller active sites.
  • Synthetic Accessibility : Methods in could be adapted for scalable synthesis of derivatives with varied substituents.

Biological Activity

N-{3-[(2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key player in various cellular processes including growth, proliferation, and survival. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₈N₄O₂S
  • Molecular Weight : 366.44 g/mol
  • Structural Features :
    • Quinoxaline core
    • Dimethoxyphenyl substituent
    • Benzenesulfonamide group

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity across various cancer cell lines. The following table summarizes findings from recent studies:

Compound Cell Line IC₅₀ (μM) Activity Description
Compound 1HeLa (Cervical Cancer)0.126Excellent activity compared to doxorubicin
Compound 2SMMC-7721 (Liver)0.071Strong inhibition of cell growth
Compound 3K562 (Leukemia)0.164Moderate activity; potential for further development
N-{3...}MALME-M (Melanoma)2.5Growth inhibition of 55.75%

The primary mechanism through which this compound exerts its anticancer effects is by inhibiting the PI3K signaling pathway. PI3K is often activated in various malignancies, leading to uncontrolled cell proliferation and survival. Inhibition of this pathway can induce apoptosis in cancer cells and reduce tumor growth.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinoxaline core and substituents significantly affect biological activity:

  • Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-donating groups (e.g., methoxy) at specific positions on the aromatic rings tend to exhibit enhanced activity.
  • Linker Variations : The type of linker between the quinoxaline core and the sulfonamide group can influence potency; aliphatic linkers generally decrease activity compared to aromatic linkers.

For instance, a study showed that compounds with an NH linker at the third position from the quinoxaline nucleus had better activity than those with an O-linker .

Case Studies

  • In Vivo Studies :
    • A study involving xenograft models demonstrated that compounds similar to N-{3...} significantly reduced tumor growth by inhibiting PI3K/Akt signaling pathways.
    • The administration of these compounds resulted in a marked decrease in tumor size compared to control groups.
  • Clinical Relevance :
    • Research indicates potential applicability in treating cancers such as ovarian, cervical, and breast cancer due to their ability to target PI3K pathways effectively .

Q & A

Q. What are the standard synthetic routes for N-{3-[(2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide?

The synthesis typically involves multi-step reactions starting with quinoxaline derivatives. Key steps include nucleophilic substitution of a 2,4-dimethoxyaniline group onto a quinoxaline core, followed by sulfonamide coupling. Reaction conditions often require controlled temperatures (e.g., 80–100°C), polar aprotic solvents (e.g., DMF or dichloromethane), and catalysts like triethylamine to facilitate amide bond formation . For example, thiourea derivatives of similar compounds are synthesized via isothiocyanate intermediates generated using thiophosgene .

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and purity. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches). Elemental analysis ensures ±0.4% agreement with theoretical values .

Q. What initial biological assays are used to evaluate its anticancer potential?

In vitro cytotoxicity screening against human cancer cell lines (e.g., HEPG2 liver cancer) is standard. IC₅₀ values are determined via MTT assays, with comparison to reference drugs like doxorubicin (IC₅₀ = 71.8 mmol L⁻¹). For example, analogs with 4-ethylbenzoate thioureido groups show IC₅₀ values as low as 15.6 mmol L⁻¹ .

Advanced Research Questions

Q. How do structural modifications influence the compound’s inhibitory activity?

Substituent effects are critical. Introducing electron-withdrawing groups (e.g., halogens) on the phenyl ring enhances PI3K inhibition, while bulky groups (e.g., morpholine sulfonyl) may reduce bioavailability. For instance, fluorination at the para position of the benzenesulfonamide moiety increases potency (IC₅₀ = 6.97 ± 0.67 vs. 19.73 ± 18.53 for non-fluorinated analogs) . Thioureido-linked derivatives exhibit superior activity due to enhanced hydrogen bonding with kinase active sites .

Q. What methodological approaches address contradictory data in literature regarding its efficacy?

Discrepancies in IC₅₀ values (e.g., 15.6 vs. 71.8 mmol L⁻¹ for doxorubicin comparisons) can arise from assay conditions (e.g., cell line variability, incubation time). To resolve contradictions:

  • Use orthogonal assays (e.g., clonogenic survival vs. MTT).
  • Standardize radiation doses in radiosensitization studies (e.g., 8 kGy γ-irradiation) .
  • Validate target engagement via Western blotting for downstream PI3K/AKT pathway markers .

Q. Can the compound act as a radiosensitizer, and how is this evaluated?

Radiosensitization is assessed by combining sublethal doses of the compound with γ-irradiation (e.g., 8 kGy). Synergistic effects are quantified via reduced clonogenic survival. For example, 4-(3-(4-ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide (IC₅₀ = 15.6 mmol L⁻¹) shows enhanced activity when irradiated, suggesting potential for combination therapy .

Q. What are the challenges in interpreting SAR for this compound class?

Key challenges include:

  • Steric effects : Bulky substituents on the quinoxaline ring (e.g., 4-methylbenzenesulfonamide) may hinder target binding.
  • Solubility : Methoxy groups improve lipophilicity but reduce aqueous solubility, complicating in vivo translation.
  • Assay variability : Differences in cell culture media or incubation times alter IC₅₀ reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.